molecular formula C13H14BrN3O2 B2838046 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide CAS No. 1788541-65-0

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide

Cat. No.: B2838046
CAS No.: 1788541-65-0
M. Wt: 324.178
InChI Key: GEHXPEOQCFAAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C13H14BrN3O2 and its molecular weight is 324.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)nicotinamide, identified by its CAS number 1788541-65-0, is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN3O2C_{13}H_{14}BrN_3O_2, with a molecular weight of 324.17 g/mol. The compound features a bromine atom, a hydroxy group, and a pyrrole ring, which are significant in conferring its biological properties.

PropertyValue
CAS Number1788541-65-0
Molecular FormulaC₁₃H₁₄BrN₃O₂
Molecular Weight324.17 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may utilize catalysts such as anhydrous aluminum chloride and solvents like dichloromethane. These methods are designed to optimize yield and purity while exploring various functional group modifications to enhance biological activity.

Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. In vitro studies using human lung adenocarcinoma (A549) cells demonstrated that certain derivatives can reduce cell viability effectively. For instance, compounds structurally related to this compound have shown promising results against A549 cells when compared to standard chemotherapeutic agents like cisplatin .

In one study, the cytotoxic effects were evaluated using an MTT assay, revealing that compounds with specific structural substitutions exhibited enhanced activity while maintaining lower toxicity towards non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that it can inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The effectiveness of these compounds against resistant strains highlights their potential as therapeutic agents in combating infections that are increasingly difficult to treat due to antibiotic resistance .

In particular, the antimicrobial activity was assessed using the broth microdilution method against various pathogens, revealing that certain concentrations significantly inhibited bacterial growth. For example, compounds derived from similar structures were found to be most effective against gram-positive bacteria at low micromolar concentrations .

Case Studies and Research Findings

Several studies have characterized the biological activity of related compounds:

  • Anticancer Study : A study published in Pharmaceutical Research evaluated the anticancer properties of various 5-oxopyrrolidine derivatives against A549 cells. Results indicated that specific substitutions led to enhanced anticancer activity while preserving low cytotoxicity in non-cancerous cells .
  • Antimicrobial Evaluation : Research conducted on newly synthesized nicotinamides demonstrated their effectiveness against resistant strains like Pseudomonas aeruginosa. Compounds showed promising antibacterial potential at concentrations as low as 0.016 mM .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interact with bacterial resistance mechanisms, potentially restoring the efficacy of existing antibiotics .

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-17-4-2-3-11(17)12(18)8-16-13(19)9-5-10(14)7-15-6-9/h2-7,12,18H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHXPEOQCFAAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=CN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.